molecular formula C20H34O5 B156300 13,14-ジヒドロ-15-ケト-PGE1 CAS No. 5094-14-4

13,14-ジヒドロ-15-ケト-PGE1

カタログ番号 B156300
CAS番号: 5094-14-4
分子量: 354.5 g/mol
InChIキー: CDUVSQMTLOYKTR-ZHALLVOQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enzymatic and Chemical Labeling

The study of prostaglandin E1 (PGE1) and its derivative, 13,14-dihydro-15-keto-PGE1, has been advanced through the development of labeled compounds. Using chemical and enzymatic methods, researchers have synthesized isotopically labeled versions of these molecules, such as [1,1-18O2]-PGE1 and [5,6-3H2]-13,14-dihydro-15-keto-PGE1. These labeled compounds are crucial for the accurate measurement of endogenous levels in biological fluids using techniques like gas chromatography-mass spectrometry (GC-MS). The labeled 13,14-dihydro-15-keto-PGE1, in particular, has proven useful for developing extraction and purification procedures for its quantitation in human plasma .

Stability and Decomposition

The stability of 13,14-dihydro-15-keto-PGE2, a closely related compound to 13,14-dihydro-15-keto-PGE1, has been shown to be influenced by factors such as pH, temperature, and albumin concentration. This compound undergoes first-order reaction kinetics and can decompose into 13,14-dihydro-15-keto-PGA2 or cyclize into 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2 under certain conditions. The presence of albumin not only accelerates the decomposition but also promotes the formation of the bicyclo rearrangement product, which has been found to exist in multiple epimeric forms. High-performance liquid chromatography has been used to analyze these forms, and two major epimers have been synthesized and isolated .

Clinical Relevance in Diabetic Ketoacidosis

In a clinical context, the plasma levels of 13,14-dihydro-15-keto-PGE2 have been studied in patients with diabetic ketoacidosis (DKA) and in normal fasting subjects. Elevated levels of this prostaglandin derivative were observed in patients with DKA, which decreased with insulin therapy. The study suggests that adipocytes are a significant source of circulating 13,14-dihydro-15-keto-PGE2 in DKA, and that insulin may inhibit its production. Interestingly, the rise in plasma free fatty acid levels in normal fasting subjects did not correspond with an increase in plasma 13,14-dihydro-15-keto-PGE2 levels, indicating that other cell types might be responsible for its production in non-DKA conditions .

Molecular Structure Analysis

While the provided data does not include detailed molecular structure analysis, the studies mentioned offer insights into the molecular behavior of 13,14-dihydro-15-keto-PGE1 and its related compounds. The ability to label these molecules and analyze their stability and decomposition products contributes to our understanding of their structure and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 13,14-dihydro-15-keto-PGE1 can be inferred from the studies on its stability and reactivity. The compound's behavior in different pH environments, its interaction with proteins like albumin, and its response to temperature changes are indicative of its chemical properties. The synthesis of epimers and the analysis of their optical rotation provide additional information on the physical characteristics of the compound's derivatives .

科学的研究の応用

心臓血管系:作用部位

プロスタグランジンは、心臓血管調節において重要な役割を果たします。特に、13,14-ジヒドロ-15-ケト-PGE1(以下、15-ケト-PGE1)は、心臓血管系内の細胞作用部位に作用します。 研究によると、15-ケト-PGE1は、in vitroで血管の緊張に影響を与え、血管平滑筋の収縮と弛緩に影響を与えることが示されています。 。さらなる研究では、血小板および好中球の活性化に対するその影響が調べられており、これは血栓症と炎症に影響を与える可能性があります。

代謝と薬物動態

15-ケト-PGE1の代謝と薬物動態を理解することは、治療用途にとって不可欠です。研究者は、15-ケト-PGE1を動脈内または静脈内に投与した場合の挙動を調査しています。 これらの研究は、生体利用率、クリアランス、および体内での分布に関する情報を提供しています。

血小板および好中球活性化の阻害

15-ケト-PGE1は、ヒト血小板および好中球に対して強力な阻害効果を示します。この特性は、抗血栓療法および抗炎症療法に利用できます。 他のプロスタグランジン(PGE1やPGE0など)との比較研究は、貴重な洞察を提供します。

平滑筋細胞の活性と細胞外マトリックスの産生

研究者は、15-ケト-PGE1が平滑筋細胞の活性と細胞外マトリックスの産生に及ぼす阻害作用について調査しています。 この知見は、組織の再構築、創傷治癒、および血管の修復に対する理解に貢献します。

リポタンパク質受容体と動脈壁脂質代謝

研究によると、PGE1と13,14-ジヒドロ-PGE1(PGE0)の両方とも、低密度リポタンパク質(LDL)受容体を強化し、動脈壁の脂質代謝を改善することが明らかになっています。 これらの知見は、アテローム性動脈硬化症の管理と脂質低下戦略に影響を与えます。

作用機序

Target of Action

The primary target of 13,14-Dihydro-15-keto-PGE1 is human platelets and neutrophils . These cells play a crucial role in the body’s immune response and blood clotting. The compound interacts with these cells, influencing their function and activity.

Mode of Action

13,14-Dihydro-15-keto-PGE1, an inactive metabolite of Prostaglandin E1 (PGE1), weakly inhibits ADP-induced platelet aggregation in isolated human platelet-rich plasma . This interaction with its targets leads to changes in the aggregation of platelets, which is a key process in blood clot formation.

Biochemical Pathways

The compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase . This process leads to the formation of 13,14-Dihydro-15-keto-PGE1, which then affects the function of platelets and neutrophils.

Pharmacokinetics

The pharmacokinetics of 13,14-Dihydro-15-keto-PGE1 and its metabolites in patients undergoing dialysis are similar to those previously reported for healthy volunteers . There is no significant extraction of unchanged PGE1 and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis

Result of Action

The result of the action of 13,14-Dihydro-15-keto-PGE1 is the inhibition of platelet aggregation, which can prevent the formation of blood clots . This can be beneficial in conditions where there is a risk of excessive blood clotting.

Action Environment

The action of 13,14-Dihydro-15-keto-PGE1 can be influenced by various environmental factors. For instance, the presence of other compounds in the body can affect its action. Additionally, the physiological state of the individual, such as whether they are undergoing dialysis, can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

“13,14-Dihydro-15-keto-PGE1” is for research use only and is not for sale to patients . It is an inactive metabolite of PGE1 .

生化学分析

Biochemical Properties

13,14-Dihydro-15-keto Prostaglandin E1 is known to inhibit ADP-induced platelet aggregation in human isolated platelet-rich plasma This interaction with platelets suggests that it may play a role in the regulation of blood clotting

Cellular Effects

It is known that it can inhibit platelet aggregation , suggesting that it may influence cell signaling pathways related to blood clotting

Molecular Mechanism

It is known to inhibit ADP-induced platelet aggregation , which suggests that it may interact with enzymes or receptors involved in this process

Metabolic Pathways

13,14-Dihydro-15-keto Prostaglandin E1 is a metabolite of Prostaglandin E1 (PGE1), formed by the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15

特性

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUVSQMTLOYKTR-ZHALLVOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311666
Record name 13,14-Dihydro-15-keto-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5094-14-4
Record name 13,14-Dihydro-15-keto-PGE1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5094-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydro-15-ketoprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13,14-Dihydro-15-keto-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-OXODIHYDROPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3I99MYM0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro-15-keto-PGE1
Reactant of Route 2
13,14-Dihydro-15-keto-PGE1
Reactant of Route 3
13,14-Dihydro-15-keto-PGE1
Reactant of Route 4
13,14-Dihydro-15-keto-PGE1
Reactant of Route 5
13,14-Dihydro-15-keto-PGE1
Reactant of Route 6
13,14-Dihydro-15-keto-PGE1

Q & A

Q1: What is the significance of 13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-Dihydro-15-keto-PGE1) in Prostaglandin E1 (PGE1) research?

A: 13,14-Dihydro-15-keto-PGE1 is a key metabolite of PGE1, primarily formed through pulmonary metabolism. [] Due to the rapid and extensive metabolism of PGE1 in the lungs, direct measurement of PGE1 in plasma is challenging. [] Therefore, quantifying 13,14-Dihydro-15-keto-PGE1 in plasma serves as a reliable indicator of PGE1 disposition and pharmacokinetics in vivo. [, ]

Q2: How is 13,14-Dihydro-15-keto-PGE1 quantified in biological samples?

A: Due to the inherent instability of 13,14-Dihydro-15-keto-PGE1, direct measurement can be difficult. One approach involves converting 13,14-Dihydro-15-keto-PGE1 and its degradation products into a stable bicyclic derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cyclo-PGE2, under alkaline conditions. [] This stable derivative can then be quantified using a sensitive radioimmunoassay. [] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, utilizing isotopically labeled internal standards like [1,1-18O2]-13,14-dihydro-15-keto-PGE1, for accurate quantification in biological fluids. []

Q3: What is the role of 15-ketoprostaglandin delta 13-reductase in the metabolism of Prostaglandins?

A: 15-ketoprostaglandin delta 13-reductase is a key enzyme involved in the irreversible catabolism of prostaglandins. [] This enzyme catalyzes the reduction of the 15-keto group in prostaglandin metabolites, such as 15-keto-PGE1, forming 13,14-dihydro-15-keto-PGE1. [] This enzymatic step, along with the action of 15-hydroxyprostaglandin dehydrogenase, effectively eliminates the biological activity of prostaglandins. []

Q4: Are there variations in how 13,14-dihydro-15-keto-PGE1 is metabolized in humans?

A: Yes, research suggests interindividual variability in the enzymatic 15-keto-reduction of 13,14-dihydro-15-keto-PGE1. [] This variation has been observed in human liver and erythrocyte samples, highlighting the potential for differences in PGE1 metabolism among individuals. []

Q5: Has 13,14-dihydro-15-keto-PGE1 been investigated in the context of specific drug development?

A: Yes, the pharmacokinetics of Prostanit, a novel drug for peripheral arterial disease incorporating a PGE1 moiety, were investigated. [] The study revealed that Prostanit is rapidly metabolized to 13,14-dihydro-15-keto-PGE1, PGE1, and 1,3-dinitroglycerol in rabbit plasma. [] This metabolic profile, along with observed effects on various endogenous metabolites, suggests potential for prolonged activity and anti-inflammatory properties for Prostanit. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。